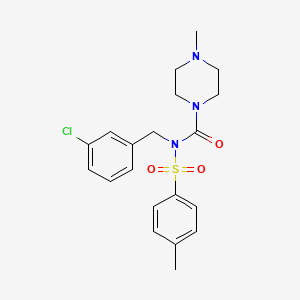
1-(3-methoxybenzyl)-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzyl)-2(1H)-quinolinone is a synthetic compound that belongs to the class of quinoline derivatives. The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
Biomonitoring and Exposure Assessment
Ethoxyquin (EQ), a compound structurally related to 1-(3-methoxybenzyl)-2(1H)-quinolinone, is used as an antioxidant in animal feeds. Despite not being permitted for human food products in the EU, residues of EQ and its metabolites are found in food of animal origin. A human biomonitoring method was developed to assess systemic exposure to EQ in the general population, identifying urinary excretion products and determining toxicokinetic parameters for the major metabolite, EQI. This research highlights the application of such compounds in assessing exposure and potential health risks associated with food consumption (Stoeckelhuber et al., 2020).
Pharmacokinetic Studies
Studies on the pharmacokinetics of structurally similar compounds, like AM-1155, a new 6-fluoro-8-methoxy quinolone, have been conducted. These studies provide insights into the absorption, distribution, metabolism, and excretion of such compounds in humans, offering valuable information for drug development and therapeutic use. The research demonstrates the compound's tolerability and provides details on serum concentrations, elimination half-life, and protein binding, among other pharmacokinetic parameters (Nakashima et al., 1995).
Metabolic Pathway Elucidation
Investigations into the metabolism of related compounds like methaqualone and nitromethaqualone shed light on the metabolic pathways, identifying various metabolites and biotransformation processes. These studies are crucial for understanding the drug's action, potential interactions, and implications for drug design and safety assessments (Stillwell et al., 1975) (Van Boven & Daenens, 1982).
Therapeutic Potential Evaluation
Compounds like OPC-18790, a water-soluble quinolinone derivative, have been evaluated for their therapeutic potential, such as in the treatment of heart failure. These studies assess the compound's pharmacological effects, including venous and arterial vasodilation, inotropic and lusitropic effects, and implications on ventricular-arterial coupling and heart efficiency. Such research is fundamental for the development and optimization of new therapeutic agents (Feldman et al., 1996).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “1-(3-methoxybenzyl)-2(1H)-quinolinone” are not available, related compounds have been studied for their potential in various applications. For example, a novel series of 1,2,3-triazole derivatives has been explored as potential IDO1 inhibitors, which could have implications in cancer immunotherapy .
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-7-4-5-13(11-15)12-18-16-8-3-2-6-14(16)9-10-17(18)19/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJYEFMPHBLQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2643844.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2643846.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2643849.png)

![2,4-dimethoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2643853.png)

![N-(3-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2643856.png)

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B2643860.png)
![1'-(2-Chloroacetyl)spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one](/img/structure/B2643862.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643866.png)
